![molecular formula C12H10O2 B3059531 5-Benzyl-2-furaldehyde CAS No. 52341-98-7](/img/structure/B3059531.png)
5-Benzyl-2-furaldehyde
Overview
Description
Scientific Research Applications
Spectroscopic and Theoretical Investigations
- Electronic Structure Analysis : 5-(Hydroxymethyl)-2-furaldehyde, a biologically significant compound, has been characterized using spectroscopic techniques and high-level quantum chemical calculations. Its molecular geometry, vibrational properties, electronic properties, and chemical shifts were analyzed through Density Functional Theory (DFT) (Rajkumar et al., 2020).
Analytical Techniques in Food Processing
- Chromatography in Food Analysis : 5-Hydroxymethyl-2-furaldehyde (5-HMF) and 2-furaldehyde (2-FA), important indices of deteriorative changes in processed foods, were separated and determined in fruit juices using micellar electrokinetic capillary chromatography (Corradini & Corradini, 1992).
Chemical Synthesis and Catalysis
- Palladium-Catalyzed Arylation : An efficient method for the direct arylation of 2-furaldehyde to produce 5-aryl-2-formylfuran derivatives was developed. This method employed functionalized aryl halides and palladium(II) chloride under mild conditions (Mcclure et al., 2001).
- Hydrogenation for Biodiesel Production : 5-Hydroxymethyl-2-furaldehyde was hydrogenated to 2,5-bis(hydroxymethyl)furan (BHMF) using a Ru(OH)x/ZrO2 catalyst. This process is significant for potential biodiesel production (Han et al., 2016).
Organic Synthesis and Natural Products
- Diarylheptanoids Synthesis : Starting from 2-furaldehyde, natural diarylheptanoids were synthesized, showcasing the versatility of 2-furaldehyde in organic synthesis (Secinti & SeÇen, 2015).
Photocatalysis and Environmental Applications
- Selective Oxidation in Water : 5-(Hydroxymethyl)-2-furaldehyde was selectively oxidized to 2,5-furandicarbaldehyde in aqueous medium using TiO2 nanoparticles, highlighting its potential in environmental applications (Yurdakal et al., 2013).
properties
IUPAC Name |
5-benzylfuran-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMMSXOPWRZIOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(O2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497370 | |
Record name | 5-Benzylfuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-2-furaldehyde | |
CAS RN |
52341-98-7 | |
Record name | 5-Benzylfuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.